1-(cyclopropylsulfonyl)-N-(o-tolyl)azetidine-3-carboxamide
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Overview
Description
1-(Cyclopropylsulfonyl)-N-(o-tolyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives This compound is characterized by the presence of a cyclopropylsulfonyl group, an o-tolyl group, and an azetidine ring with a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylsulfonyl)-N-(o-tolyl)azetidine-3-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Cyclopropylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the o-Tolyl Group: The o-tolyl group can be introduced through a nucleophilic substitution reaction using o-tolylamine and suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylsulfonyl)-N-(o-tolyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the o-tolyl group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Cyclopropylsulfonyl)-N-(o-tolyl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(cyclopropylsulfonyl)-N-(o-tolyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-(Cyclopropylsulfonyl)-N-(p-tolyl)azetidine-3-carboxamide: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.
1-(Cyclopropylsulfonyl)-N-(m-tolyl)azetidine-3-carboxamide: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.
1-(Cyclopropylsulfonyl)-N-(phenyl)azetidine-3-carboxamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness: 1-(Cyclopropylsulfonyl)-N-(o-tolyl)azetidine-3-carboxamide is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the cyclopropylsulfonyl group also adds to its distinctiveness, providing unique steric and electronic properties.
Properties
IUPAC Name |
1-cyclopropylsulfonyl-N-(2-methylphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10-4-2-3-5-13(10)15-14(17)11-8-16(9-11)20(18,19)12-6-7-12/h2-5,11-12H,6-9H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKVWVPGNOWZCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CN(C2)S(=O)(=O)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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